molecular formula C7H7N3O2 B14736806 Urea, N-nitroso-N-phenyl- CAS No. 6268-32-2

Urea, N-nitroso-N-phenyl-

Cat. No.: B14736806
CAS No.: 6268-32-2
M. Wt: 165.15 g/mol
InChI Key: ZJIKTJCGLLUNIJ-UHFFFAOYSA-N
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Description

Urea, N-Nitroso-N-Phenyl- is a nitroso derivative of urea where a phenyl group and a nitroso group are attached to the urea backbone. This compound belongs to the class of N-nitroso compounds (NOCs), which are characterized by the presence of a nitroso (-NO) group bonded to a nitrogen atom.

These compounds are used in tumor research and chemical synthesis . Like other NOCs, Urea, N-Nitroso-N-Phenyl- is presumed to act as an alkylating agent, forming DNA adducts that initiate carcinogenesis .

Properties

CAS No.

6268-32-2

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

1-nitroso-1-phenylurea

InChI

InChI=1S/C7H7N3O2/c8-7(11)10(9-12)6-4-2-1-3-5-6/h1-5H,(H2,8,11)

InChI Key

ZJIKTJCGLLUNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)N)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso-N-phenyl-urea typically involves the nitrosation of N-phenylurea. This process can be carried out by reacting N-phenylurea with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{N-phenylurea} + \text{HNO2} \rightarrow \text{N-nitroso-N-phenyl-urea} + \text{H2O} ]

Industrial Production Methods: Industrial production of N-nitroso-N-phenyl-urea may involve large-scale nitrosation reactions using sodium nitrite (NaNO2) and a strong acid to generate nitrous acid in situ. The reaction is typically carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-nitroso-N-phenyl-urea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted ureas and related compounds.

Scientific Research Applications

N-nitroso-N-phenyl-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-nitroso-N-phenyl-urea involves the interaction of the nitroso group with nucleophiles. The nitroso group is highly electrophilic and can react with nucleophilic centers in biomolecules, leading to various biological effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Properties and Structural Features

The table below compares key properties of Urea, N-Nitroso-N-Phenyl- with its alkyl-substituted analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Urea, N-Nitroso-N-Phenyl- C₇H₇N₃O₂ 165.15 (estimated) Not explicitly provided Phenyl group enhances aromatic stability
N-Nitroso-N-Methylurea (NMU) C₂H₅N₃O₂ 103.08 684-93-5 Methyl group facilitates spontaneous decomposition
N-Nitroso-N-Ethylurea (NEU) C₃H₇N₃O₂ 117.11 759-73-9 Ethyl group may alter metabolic pathways

Notes:

  • Alkyl-substituted nitroso ureas (e.g., NMU, NEU) are more volatile and widely studied, whereas aryl-substituted derivatives like the phenyl variant may exhibit different environmental persistence .

Environmental Presence and Human Exposure

  • Endogenous Formation: NOCs can form endogenously via nitrosation of amines or amides by nitrite or nitric oxide. Urea derivatives may arise from dietary precursors (e.g., cured meats) or drug metabolism .
  • Environmental Detection : Volatile N-nitroso compounds like dimethylnitrosamine have been detected in ambient air (0.014–0.96 ppb), but data on nitroso ureas are scarce .
  • Dietary Exposure: Preformed NOCs in foods (e.g., nitrite-cured meats) contribute ~0.5–1.0 µg/day/person in Western diets. Non-volatile NOCs, including ureas, may be 10–1000× more abundant but are understudied .

Key Research Findings and Gaps

  • Structural Impact on Carcinogenicity: Alkyl groups (methyl, ethyl) in NMU/NEU enhance direct DNA alkylation, while the phenyl group in Urea, N-Nitroso-N-Phenyl- may influence metabolic pathways or target organ specificity.
  • Analytical Challenges: Detection of non-volatile NOCs (e.g., aryl-substituted ureas) requires advanced methods like HPLC-TEA, which are less commonly applied than GC-based techniques .

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